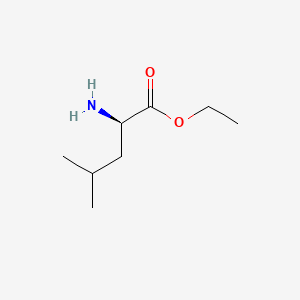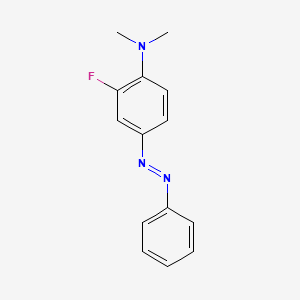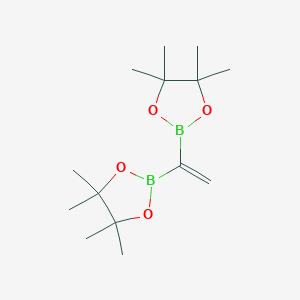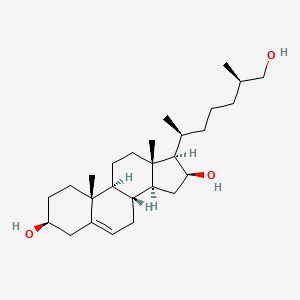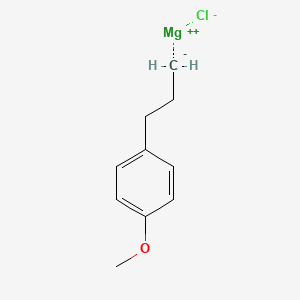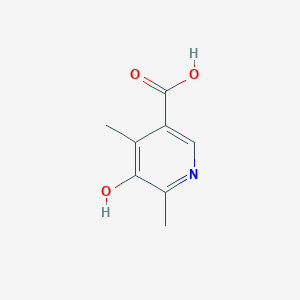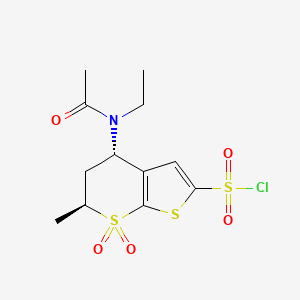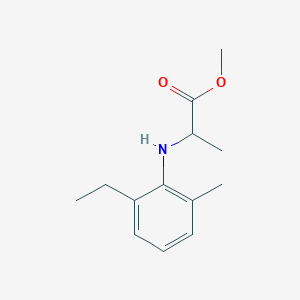
Retinyl Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinyl Bromide is a derivative of vitamin A, specifically a brominated form of retinol. Retinoids, including this compound, are known for their significant roles in cellular differentiation, proliferation, and vision. They are widely used in dermatology, pharmacology, and cosmetic industries due to their potent biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Retinyl Bromide typically involves the bromination of retinol. This can be achieved through the reaction of retinol with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at low temperatures to prevent the formation of multiple brominated products. The general reaction scheme is as follows:
Retinol+Br2→Retinyl Bromide+HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Retinyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: It can be oxidized to form retinoic acid derivatives, which are crucial in biological systems.
Reduction Reactions: this compound can be reduced back to retinol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether can be employed.
Major Products
Substitution: Products include retinyl alcohols, amines, and thiols.
Oxidation: Major products are retinoic acids.
Reduction: The primary product is retinol.
Applications De Recherche Scientifique
Retinyl Bromide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various retinoid derivatives.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Investigated for its potential in treating skin disorders, cancers, and vision-related diseases.
Industry: Utilized in the formulation of cosmetic products due to its anti-aging and skin-regenerating properties.
Mécanisme D'action
Retinyl Bromide exerts its effects through its conversion to retinoic acid, which then binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene transcription involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes responsible for skin health, immune response, and vision.
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinol: The parent compound of Retinyl Bromide, known for its anti-aging and skin-regenerating properties.
Retinoic Acid: The active metabolite of retinol, used in the treatment of acne and other skin disorders.
Retinyl Palmitate: An ester of retinol, commonly used in cosmetic formulations for its stability and efficacy.
Uniqueness
This compound is unique due to its brominated structure, which can influence its reactivity and biological activity. Compared to other retinoids, it may offer distinct advantages in specific applications, such as targeted drug delivery or specialized cosmetic formulations.
Propriétés
Formule moléculaire |
C20H29Br |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
2-[(1E,3E,5E,7E)-9-bromo-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C20H29Br/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ |
Clé InChI |
ZRZOHRRZTJAARH-OVSJKPMPSA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CBr)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCBr)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


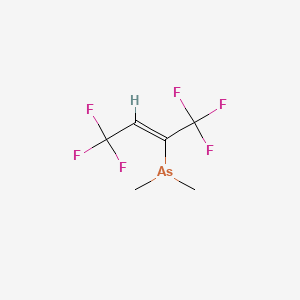
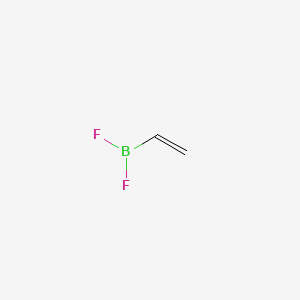
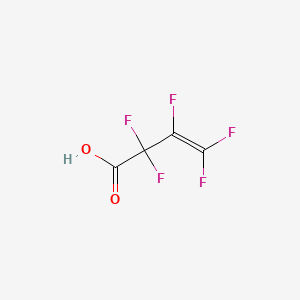
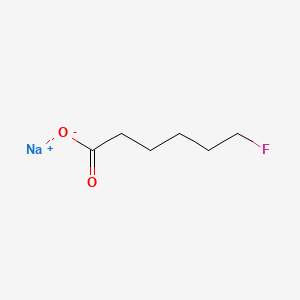
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

